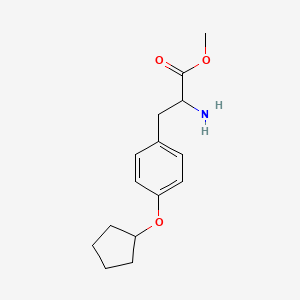

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate

Übersicht

Beschreibung

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a derivative of L-Tyrosine, where the hydroxyl group is replaced by a cyclopentyloxy group, and the carboxyl group is esterified with methanol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid derivative. One common method is the reaction of 2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate salts, respectively.

Example Reaction Pathway :

-

Acidic Hydrolysis : Produces 2-amino-3-(4-cyclopentyloxyphenyl)propanoic acid.

-

Basic Hydrolysis : Forms the sodium/potassium salt of the acid .

Amino Group Reactions

The primary amine (–NH₂) can undergo:

-

Acylation : Reaction with acetyl chloride to form an amide.

-

Alkylation : Formation of secondary or tertiary amines with alkyl halides.

-

Oxidation : Conversion to nitro or imine groups under oxidative conditions (e.g., H₂O₂) .

Example Acylation :

Ether Cleavage

The cyclopentyloxy group may undergo acid-catalyzed cleavage (e.g., with HBr) to yield a phenol derivative and cyclopentanol:

Electrophilic substitution (e.g., nitration) at the aromatic ring is also plausible, though steric hindrance from the cyclopentyl group may influence regioselectivity .

Reduction Reactions

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol:

-

Nitro Group Reduction (if present in derivatives): Catalytic hydrogenation converts nitro to amine .

Stability and Degradation

-

Hydrolytic Instability : The ester and ether groups may degrade under prolonged exposure to moisture or extreme pH.

-

Oxidative Sensitivity : The amine and ether moieties could oxidize under strong oxidizing conditions.

Research Gaps and Recommendations

Existing literature focuses on nitro- and hydroxyl-substituted analogs (e.g., ). For the cyclopentyloxy derivative, experimental studies are required to:

-

Characterize reaction kinetics under varying conditions.

-

Explore catalytic systems for selective transformations.

-

Validate stability in biological or industrial environments.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate has been investigated for its potential therapeutic effects, particularly in:

- Neuropharmacology : The compound may exhibit properties that modulate neurotransmitter systems, making it a candidate for studying neurological disorders.

- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound could influence serotonin pathways, indicating potential use in treating depression .

Chemical Biology

This compound serves as a valuable building block in the synthesis of more complex molecules for:

- Drug Development : Its structure allows for modifications that can enhance biological activity or reduce side effects.

- Targeted Delivery Systems : Research is ongoing into using derivatives for targeted delivery of therapeutic agents to specific tissues or cells .

Material Science

The unique properties of this compound allow it to be explored in:

- Polymer Chemistry : As a monomer or additive in the development of new materials with specific mechanical or thermal properties.

- Nanotechnology : Investigated for its role in creating nanoscale devices or materials with enhanced functionalities .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of similar compounds showed promising results in modulating serotonin levels, suggesting that this compound may have similar effects. Researchers utilized behavioral assays to assess changes in mood-related behaviors in animal models.

Case Study 2: Synthesis and Application in Drug Development

Another research project detailed the synthesis of this compound as part of a library for drug discovery aimed at developing new antidepressants. The study highlighted the importance of structural modifications on biological activity, leading to several promising candidates for further testing.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group may enhance its binding affinity to certain targets, leading to altered biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate can be compared with other similar compounds, such as:

Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

Methyl 2-amino-3-(4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in this compound imparts unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .

Biologische Aktivität

Methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate is a compound of interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can affect mood and cognitive functions, suggesting potential applications in treating depression and anxiety disorders.

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation. This property is particularly relevant for conditions like arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage and may have implications in aging and neurodegenerative diseases.

Biological Activity Overview

Case Studies and Research Findings

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

- Anti-inflammatory Properties : In vitro experiments revealed that the compound effectively reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating its role as a potential anti-inflammatory agent .

- Neuroprotection : Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against beta-amyloid-induced toxicity in neuronal cell lines, suggesting its potential use in Alzheimer's disease treatment strategies .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-cyclopentyloxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-18-15(17)14(16)10-11-6-8-13(9-7-11)19-12-4-2-3-5-12/h6-9,12,14H,2-5,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJISQHQKOBFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.